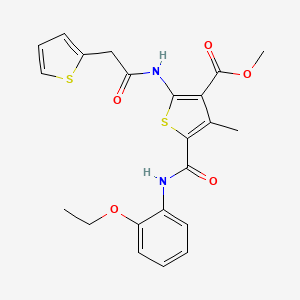

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is built through a series of reactions such as halogenation and subsequent substitution reactions.

Introduction of Functional Groups: The ethoxyphenyl and carbamoyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases and controlled temperatures to ensure the correct orientation of substituents.

Amidation and Esterification: The final steps involve amidation to introduce the acetamido group and esterification to form the methyl ester. These reactions typically use reagents like acetic anhydride and methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification processes such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential as a building block for more complex molecules. Its stability and reactivity make it a candidate for use in organic synthesis and materials science.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a subject of interest in drug discovery and development. Its ability to form stable complexes with proteins and enzymes could lead to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its unique structure may offer advantages in the design of drugs targeting specific pathways or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its stability and functional groups make it suitable for applications in polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the target. This can modulate the activity of the target molecule, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate: Lacks the ethoxyphenyl and carbamoyl groups, making it less versatile in terms of functionalization.

Ethyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.

Uniqueness

The presence of both the ethoxyphenyl and carbamoyl groups in Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate provides unique opportunities for further functionalization and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring with multiple functional groups, including an ethoxyphenyl carbamoyl moiety and an acetamido group. Its molecular formula contributes to its unique reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |

| Key Functional Groups | Thiophene ring, carbamoyl, acetamido |

| Solubility | Enhanced by ethoxy and phenoxy substituents |

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. This compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Mechanism of Action : The compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that similar thiophene compounds can achieve IC50 values as low as 6.0 µM against COX enzymes .

- Case Study : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial activity against various pathogens. This compound is hypothesized to exhibit similar effects.

- In Vitro Studies : Compounds related to this structure were tested against resistant strains of Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 32 mg/L, indicating effective antibacterial properties .

- Mechanism of Action : The antimicrobial activity is likely due to increased membrane permeability and interference with bacterial adherence to host cells, as demonstrated in docking studies .

Anticancer Potential

Emerging evidence suggests that thiophene derivatives can also possess anticancer properties.

- Research Findings : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways such as JNK (c-Jun N-terminal kinase) .

- Case Study : In a recent study, a related thiophene derivative was shown to inhibit tumor growth in xenograft models by downregulating oncogenic pathways .

Properties

Molecular Formula |

C22H22N2O5S2 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H22N2O5S2/c1-4-29-16-10-6-5-9-15(16)23-20(26)19-13(2)18(22(27)28-3)21(31-19)24-17(25)12-14-8-7-11-30-14/h5-11H,4,12H2,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

RUQVGFFHFCWUNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.